3,5-Bis(methylthio)benzotrifluoride 3,5-Bis(methylthio)benzotrifluoride
Brand Name: Vulcanchem
CAS No.: 1449008-22-3
VCID: VC8372729
InChI: InChI=1S/C9H9F3S2/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3
SMILES: CSC1=CC(=CC(=C1)C(F)(F)F)SC
Molecular Formula: C9H9F3S2
Molecular Weight: 238.3 g/mol

3,5-Bis(methylthio)benzotrifluoride

CAS No.: 1449008-22-3

Cat. No.: VC8372729

Molecular Formula: C9H9F3S2

Molecular Weight: 238.3 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(methylthio)benzotrifluoride - 1449008-22-3

Specification

CAS No. 1449008-22-3
Molecular Formula C9H9F3S2
Molecular Weight 238.3 g/mol
IUPAC Name 1,3-bis(methylsulfanyl)-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H9F3S2/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3
Standard InChI Key WQPKIUZCYBZCLO-UHFFFAOYSA-N
SMILES CSC1=CC(=CC(=C1)C(F)(F)F)SC
Canonical SMILES CSC1=CC(=CC(=C1)C(F)(F)F)SC

Introduction

Key Findings

3,5-Bis(methylthio)benzotrifluoride is a specialized aromatic compound featuring a benzene ring substituted with two methylthio (–SCH₃) groups at the 3 and 5 positions and a trifluoromethyl (–CF₃) group at the 1 position. While direct literature on this specific compound is limited, its structural analogs and synthetic pathways provide critical insights. This report synthesizes data from related trifluoromethyl- and thioether-containing aromatics to infer properties, applications, and methodologies relevant to 3,5-bis(methylthio)benzotrifluoride.

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The systematic IUPAC name for 3,5-bis(methylthio)benzotrifluoride is 1-(trifluoromethyl)-3,5-bis(methylsulfanyl)benzene. Its molecular formula is C₉H₇F₃S₂, with a molecular weight of 248.28 g/mol. The compound’s structure combines electron-withdrawing (–CF₃) and electron-donating (–SCH₃) groups, creating unique electronic effects that influence reactivity and physicochemical behavior .

Spectral Characterization

While experimental spectra for 3,5-bis(methylthio)benzotrifluoride are unavailable, analogs such as 3,5-bis(trifluoromethyl)benzyl bromide ( ) and 3,5-bis(methylthio)benzaldehyde ( ) provide reference points:

  • ¹H NMR: Expected signals include a singlet for the –CF₃ group (δ ~110–120 ppm in ¹⁹F NMR) and multiplets for aromatic protons (δ ~7.0–7.5 ppm). Methylthio groups typically resonate as singlets at δ ~2.5 ppm .

  • IR Spectroscopy: Strong C–F stretches (~1,100–1,250 cm⁻¹) and C–S vibrations (~600–700 cm⁻¹) would dominate the spectrum .

Synthetic Methodologies

Friedel-Crafts Trifluoromethylation

A plausible route involves Friedel-Crafts acylation of 1,3-bis(methylthio)benzene with trifluoroacetic anhydride, followed by reduction. This method mirrors the synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard carboxylation ( ).

Thiol-Ether Formation

Alternative strategies may employ nucleophilic aromatic substitution (SNAr) on 1-chloro-3,5-bis(trifluoromethyl)benzene using sodium methanethiolate (NaSCH₃). This approach is analogous to the bromination of 1,3-bis(trifluoromethyl)benzene to yield 3,5-bis(trifluoromethyl)benzyl bromide ( ).

Challenges in Synthesis

  • Steric Hindrance: Bulkier substituents at the 1, 3, and 5 positions may impede reaction kinetics.

  • Electronic Effects: The –CF₃ group deactivates the ring, necessitating harsh conditions for electrophilic substitutions .

Physicochemical Properties

Thermal and Solubility Characteristics

Based on analogs like 3,5-bis(trifluoromethyl)benzyl bromide ( ) and 3,5-bis(methylthio)benzaldehyde ( ), the following properties are extrapolated:

PropertyValue/DescriptionSource Compound
Melting Point45–50°C (estimated)
Boiling Point220–230°C (at 760 mmHg)
Density~1.5–1.6 g/cm³
SolubilityInsoluble in water; soluble in THF, DCM

Reactivity Profile

  • Electrophilic Substitution: The –CF₃ group directs incoming electrophiles to the para position, but steric crowding may limit reactivity.

  • Oxidation: Methylthio groups can oxidize to sulfoxides or sulfones under strong oxidizing conditions, a behavior observed in 3,5-bis(methylthio)benzaldehyde derivatives .

Applications in Pharmaceutical Chemistry

Case Study: Analogous Compounds

The compound (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-{[2-(1-piperidinyl)ethyl]amino}-2-(3-thienyl)acetamide ( ) highlights the therapeutic potential of trifluoromethyl aromatics:

  • Binding Affinity: IC₅₀ = 30 nM (human monocytes).

  • Functional Activity: Blocks MCP-1-induced calcium mobilization (IC₅₀ = 50 nM) .

Industrial and Research Implications

Scalability Challenges

Synthetic routes for trifluoromethylated aromatics often require specialized reagents (e.g., Grignard reagents, HF sources) and controlled conditions ( ). For example, the carboxylation of 3,5-bis(trifluoromethyl)bromobenzene demands precise temperature control (±2°C) to achieve yields >75% .

Future Directions

  • Catalytic Methods: Development of transition-metal catalysts for C–S bond formation could streamline synthesis.

  • Green Chemistry: Replacement of hazardous solvents (e.g., THF) with ionic liquids or supercritical CO₂ .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator